molecular formula C14H20N3O3P B14002157 Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate CAS No. 53533-29-2

Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate

Cat. No.: B14002157
CAS No.: 53533-29-2
M. Wt: 309.30 g/mol
InChI Key: URCNTZFQUZVHPE-UHFFFAOYSA-N
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Description

Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate is a complex organic compound with the molecular formula C14H20N3O3P. This compound contains aziridine rings, which are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of aziridine rings makes this compound particularly interesting for various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate typically involves the reaction of aziridine derivatives with phosphoryl chloride and subsequent esterification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate involves the reactivity of its aziridine rings. The aziridine rings can undergo ring-opening reactions, which are crucial for its function as a cross-linking agent. The molecular targets and pathways involved include nucleophilic attack on the aziridine rings, leading to the formation of stable covalent bonds with various substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate is unique due to its dual aziridine rings and phosphoryl group, which confer high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring cross-linking and complex molecule synthesis .

Properties

CAS No.

53533-29-2

Molecular Formula

C14H20N3O3P

Molecular Weight

309.30 g/mol

IUPAC Name

methyl 3-[4-[bis(aziridin-1-yl)phosphorylamino]phenyl]propanoate

InChI

InChI=1S/C14H20N3O3P/c1-20-14(18)7-4-12-2-5-13(6-3-12)15-21(19,16-8-9-16)17-10-11-17/h2-3,5-6H,4,7-11H2,1H3,(H,15,19)

InChI Key

URCNTZFQUZVHPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)NP(=O)(N2CC2)N3CC3

Origin of Product

United States

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